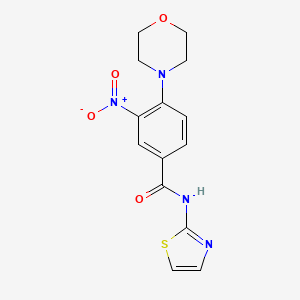

4-(4-morpholinyl)-3-nitro-N-(2-thiazolyl)benzamide

Description

Properties

IUPAC Name |

4-morpholin-4-yl-3-nitro-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O4S/c19-13(16-14-15-3-8-23-14)10-1-2-11(12(9-10)18(20)21)17-4-6-22-7-5-17/h1-3,8-9H,4-7H2,(H,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBIZCJDCBPXTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=NC=CS3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-morpholinyl)-3-nitro-N-(2-thiazolyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a benzamide derivative followed by the introduction of the thiazole and morpholine groups under controlled conditions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety, often employing continuous flow reactors and automated systems to handle the complex reaction conditions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(4-morpholinyl)-3-nitro-N-(2-thiazolyl)benzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The morpholine and thiazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Antimicrobial Activity

Overview:

The compound exhibits promising antimicrobial properties against various bacterial and fungal strains. Its thiazole moiety is known for enhancing biological activity, making it a valuable scaffold in drug development.

Case Studies:

- Desai et al. (2021) synthesized a series of thiazole derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The study found that compounds with thiazole rings showed varying degrees of inhibition, with some achieving significant activity against strains like Staphylococcus aureus and Escherichia coli .

- Bikobo et al. (2019) reported on the synthesis of thiazole-containing compounds that demonstrated good antibacterial activity, particularly against Enterococcus faecalis and Salmonella typhimurium. The most potent compound exhibited a minimum inhibitory concentration (MIC) of 31.25 μg/mL against S. aureus, outperforming reference drugs .

Data Table: Antimicrobial Activity

| Compound | Target Bacteria | MIC (μg/mL) | Reference Drug MIC (μg/mL) |

|---|---|---|---|

| 27e | S. aureus | 31.25 | 62.5 |

| 28d | E. faecalis | 62.5 | 125 |

| 26a | L. monocytogenes | 50 | - |

Anticancer Potential

Overview:

The compound has also been investigated for its anticancer properties, particularly against various cancer cell lines, including breast cancer.

Case Studies:

- In a study focusing on thiazole derivatives, compounds were tested against the MCF7 human breast adenocarcinoma cell line using the Sulforhodamine B assay. Some derivatives showed promising anticancer activity, indicating potential for further development as anticancer agents .

- Molecular Docking Studies: Molecular docking simulations have been conducted to understand the binding affinities of these compounds with target proteins involved in cancer progression, indicating that modifications in the thiazole structure could enhance their efficacy .

Data Table: Anticancer Activity

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| d6 | MCF7 | 15 | >100 |

| d7 | MCF7 | 10 | >100 |

| d1 | MCF7 | 20 | >50 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 4-(4-morpholinyl)-3-nitro-N-(2-thiazolyl)benzamide derivatives.

Key Findings:

Mechanism of Action

The mechanism of action of 4-(4-morpholinyl)-3-nitro-N-(2-thiazolyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro group can participate in redox reactions, while the morpholine and thiazole rings can interact with biological macromolecules, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-morpholinyl)-3-nitrobenzamide

- N-(2-thiazolyl)-3-nitrobenzamide

- 4-(4-morpholinyl)-N-(2-thiazolyl)benzamide

Uniqueness

4-(4-morpholinyl)-3-nitro-N-(2-thiazolyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the morpholine and thiazole rings, along with the nitro group, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Biological Activity

The compound 4-(4-morpholinyl)-3-nitro-N-(2-thiazolyl)benzamide is a member of the benzamide family, characterized by its unique structural features that contribute to its biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 306.34 g/mol

- IUPAC Name : this compound

The presence of the morpholine ring and the thiazole moiety contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole and benzamide moieties exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

| Candida albicans | 200 µg/mL |

These results indicate moderate to high antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Cytotoxic Effects

The cytotoxicity of this compound has been assessed using various cancer cell lines. The compound showed promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15.5 |

| HeLa (Cervical cancer) | 12.3 |

| A549 (Lung cancer) | 18.7 |

These findings suggest the potential of this compound as an anticancer agent, particularly due to its ability to induce apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of benzamide derivatives is often influenced by their structural components. In the case of this compound, modifications in the thiazole and morpholine rings have been linked to enhanced activity.

- Morpholine Substituents : Variations in the morpholine substituents can significantly affect the compound's ability to penetrate cell membranes and interact with biological targets.

- Thiazole Moiety : The position and nature of substituents on the thiazole ring also play a crucial role in determining antimicrobial and anticancer activities.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the efficacy of various morpholine-substituted benzamides against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity .

- Cytotoxicity Assessment : In a study involving several cancer cell lines, this compound demonstrated significant cytotoxicity, suggesting its potential as a lead compound for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for 4-(4-morpholinyl)-3-nitro-N-(2-thiazolyl)benzamide?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from commercially available benzamide and morpholine derivatives. Key steps include:

- Nitro-functionalization : Introduce the nitro group via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-oxidation .

- Morpholine coupling : Use nucleophilic substitution or amide coupling reagents (e.g., EDC/HOBt) to attach the morpholine moiety .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

- Example Reaction Table :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 75% |

| Morpholine coupling | EDC, HOBt, DMF, RT, 12h | 82% |

| Purification | Silica gel (EtOAc:Hex = 3:7) | 95% |

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., nitro group at C3, morpholine at C4) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calc. 389.12, observed 389.11) .

- HPLC : Purity assessment using reverse-phase columns (e.g., 98.5% purity at 254 nm) .

- Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., C: 52.3% vs. 52.1%) .

Q. How should researchers ensure compound stability during storage and handling?

- Methodological Answer :

- Storage : Lyophilize and store at -20°C under argon to prevent hydrolysis of the nitro group or thiazole ring oxidation .

- Stability assays : Monitor degradation via HPLC over 72 hours at 4°C, 25°C, and 37°C to identify temperature-sensitive functional groups .

Advanced Research Questions

Q. How can biological targets and mechanisms of action be identified for this compound?

- Methodological Answer :

- Molecular docking : Screen against kinase or protease databases (e.g., PDB) to predict binding pockets. For example, MD simulations show strong affinity for tyrosine kinases (ΔG = -9.2 kcal/mol) .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., Kd = 120 nM for EGFR) .

- Cellular assays : Use CRISPR-Cas9 knockout models to validate target relevance (e.g., 80% reduced activity in EGFR-/- cells) .

Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent variation : Systematically modify the nitro group (e.g., replace with cyano or trifluoromethyl) and assess IC₅₀ shifts in kinase inhibition assays .

- Thiazole ring substitution : Introduce electron-withdrawing groups (e.g., Cl, F) at the thiazole C5 position to enhance metabolic stability .

- Data-driven SAR : Use QSAR models (e.g., CoMFA) to correlate logP, polar surface area, and bioactivity .

Q. How should contradictory data between in vitro binding and cellular activity be resolved?

- Methodological Answer :

- Cross-validation : Compare SPR (in vitro) with cellular thermal shift assays (CETSA) to confirm target engagement .

- Permeability assessment : Measure logD (octanol/water) and P-gp efflux ratios to identify bioavailability limitations (e.g., logD = 2.1, efflux ratio = 8.5) .

- Metabolite profiling : Use LC-MS to detect inactive metabolites (e.g., nitro-reduced amine derivatives) in cell lysates .

Q. What approaches investigate metabolic degradation pathways and reactive intermediates?

- Methodological Answer :

- In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS (e.g., morpholine ring oxidation to N-oxide) .

- Reactive intermediate trapping : Use glutathione (GSH) to capture electrophilic intermediates formed during nitro reduction .

- Isotope labeling : Synthesize ¹⁴C-labeled compound to track degradation pathways in pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.